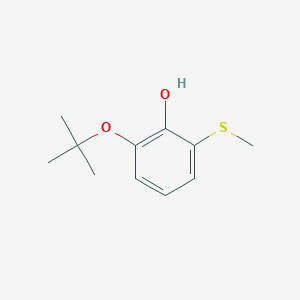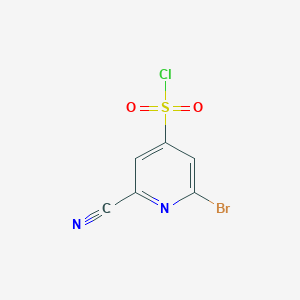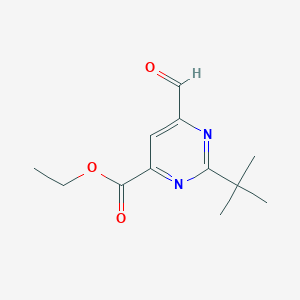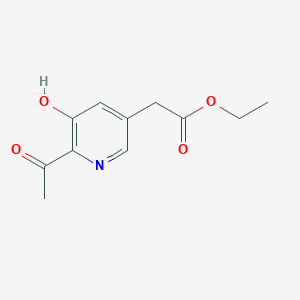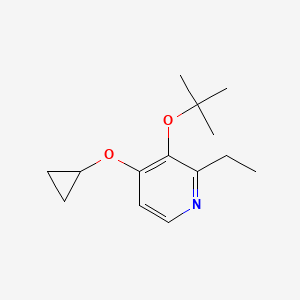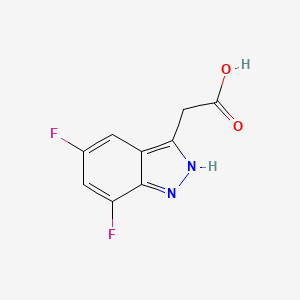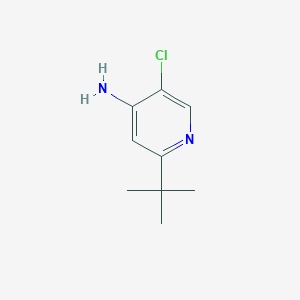
2-Tert-butyl-5-chloropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-chloropyridin-4-amine: is an organic compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 2-position and a chlorine atom at the 5-position, along with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-chloropyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butyl-5-chloropyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-5-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-Tert-butyl-5-chloropyridin-4-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through reactions such as Suzuki–Miyaura coupling .
Biology and Medicine: It may serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-chloropyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chlorine groups can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-Amino-4-chloropyridine: This compound is similar in structure but lacks the tert-butyl group.
5-tert-butyl-2-chloropyridin-3-amine: This compound has a similar structure but with the amine group at the 3-position instead of the 4-position.
Uniqueness: 2-Tert-butyl-5-chloropyridin-4-amine is unique due to the specific positioning of the tert-butyl, chlorine, and amine groups, which can influence its reactivity and applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-5-chloropyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
GCQCMKGAMQPXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)

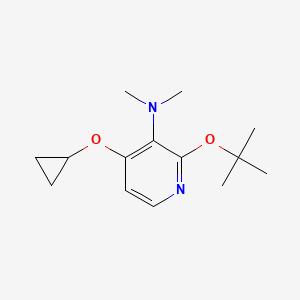
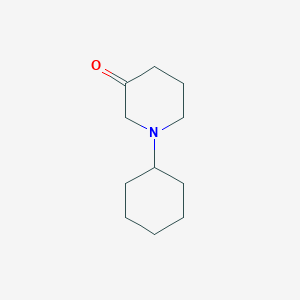
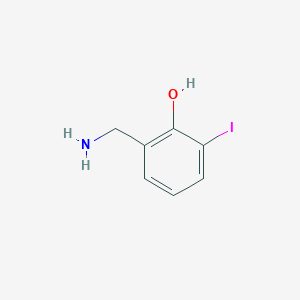
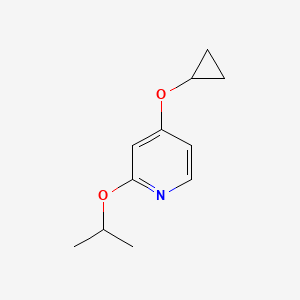
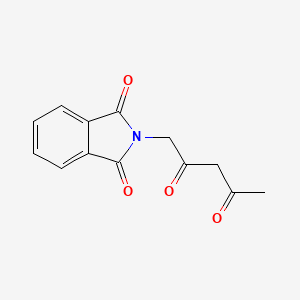
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
